molecular formula C16H32O7 B609276 m-PEG5-Boc CAS No. 874208-93-2

m-PEG5-Boc

Cat. No.: B609276
CAS No.: 874208-93-2
M. Wt: 336.43
InChI Key: ABOAGRJWHPYZKV-UHFFFAOYSA-N
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Description

m-PEG5-Boc: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the formation of PROTAC molecules by connecting two essential ligands, enabling selective protein degradation via the ubiquitin-proteasome system within cells .

Mechanism of Action

Target of Action

Mpeg5-t-butyl ester is primarily used in the field of drug development . It is a PEG derivative containing a t-butyl ester . The compound’s primary targets are therapeutic molecules, such as peptides, proteins, or small molecules . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Mode of Action

The mode of action of Mpeg5-t-butyl ester involves a process known as PEGylation . In this process, the PEG moiety of the compound is covalently attached to its targets . This attachment can alter the properties of the target molecules, potentially enhancing their therapeutic efficacy.

Biochemical Pathways

Given its role in pegylation, it can be inferred that the compound may influence pathways related to the function and stability of therapeutic molecules .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media . This property could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.

Result of Action

The result of Mpeg5-t-butyl ester’s action is the modification of therapeutic molecules through PEGylation . This modification can enhance the solubility, stability, and potentially the therapeutic efficacy of the target molecules .

Action Environment

The action of Mpeg5-t-butyl ester can be influenced by environmental factors such as pH. For instance, the t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG5-Boc involves the reaction of polyethylene glycol (PEG) with tert-butyl chloroformate (Boc-Cl) under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: m-PEG5-Boc is unique due to its Boc-protected amine group, which allows for selective deprotection and functionalization. This makes it highly versatile in the synthesis of various PROTAC molecules .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O7/c1-16(2,3)23-15(17)5-6-19-9-10-21-13-14-22-12-11-20-8-7-18-4/h5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOAGRJWHPYZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101216433
Record name 1,1-Dimethylethyl 4,7,10,13,16-pentaoxaheptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874208-93-2
Record name 1,1-Dimethylethyl 4,7,10,13,16-pentaoxaheptadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874208-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4,7,10,13,16-pentaoxaheptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl tetraethylene glycol (1.0 g, 4.80 mmol) and tert-butyl acrylate (0.308 g, 2.40 mmol) were dissolved in dry THF (10 mL). Sodium metal 0.6 mg, 0.024 mmol) was added to the solution. After stirring for 4 h at room temperature, the reaction mixture was quenched by the addition of 1 M HCl (15 mL). The quenched reaction mixture was then extracted with CH2Cl2 (1×50 mL, 1×25 mL). The organic layer was dried (MgSO4) and concentrated. After purification by silica gel chromatography (ethyl acetate as eluent), the product was obtained as an oil (1.28 g, 79%).
Name
Methyl tetraethylene glycol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.308 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.6 mg
Type
catalyst
Reaction Step Two
Name
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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